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Compound of Interest

Compound Name: ent-Paroxetine Hydrochloride

Cat. No.: B129158

Paroxetine is a potent and highly selective serotonin reuptake inhibitor (SSRI) widely
prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-
related conditions.[1][2] Chemically, paroxetine possesses two chiral centers, resulting in the
possibility of four stereocisomers. The therapeutically active form is (-)-trans-(3S,4R)-4-(4-
fluorophenyl)-3-[[(3,4-methylenedioxy)phenoxy]-methyl]piperidine.[3][4] Its enantiomer, the (+)-
trans isomer, is referred to as ent-paroxetine.

In chiral drug development, the sterecisomeric purity of the active pharmaceutical ingredient
(API) is a paramount concern. Different enantiomers of a drug can exhibit significant variations
in pharmacological activity, metabolic pathways, and toxicity profiles.[3] The inactive or less
active enantiomer may act as an impurity, contribute to off-target effects, or impose an
unnecessary metabolic burden on the patient. Therefore, regulatory bodies mandate the
precise quantification of enantiomeric impurities to ensure the safety, quality, and efficacy of the
final drug product.

This application note provides a detailed, robust, and validated High-Performance Liquid
Chromatography (HPLC) method for the chiral separation and quantification of ent-Paroxetine
Hydrochloride in the presence of the active Paroxetine Hydrochloride isomer. The
methodology is grounded in established chromatographic principles and validated according to
the International Council for Harmonisation (ICH) guidelines.[5][6]

Methodology Deep Dive: The Science of Separation
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The successful chiral separation of paroxetine enantiomers hinges on the selection of a
specialized Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes
with the analytes, leading to differential retention times.

o Rationale for Stationary Phase Selection: Polysaccharide-based CSPs, particularly those
derived from amylose or cellulose carbamate derivatives, have demonstrated excellent
enantioselectivity for a wide range of chiral compounds, including paroxetine.[3][7][8]
Columns such as Chiralpak® AD, based on amylose tris(3,5-dimethylphenylcarbamate),
create chiral cavities and engage in multiple interactions (hydrogen bonding, 1t-1t stacking,
dipole-dipole) with the enantiomers. This multi-modal interaction mechanism is highly
effective in differentiating the subtle spatial differences between paroxetine and ent-
paroxetine, resulting in their chromatographic separation.[7][9]

* Mobile Phase Optimization: The separation is typically achieved under normal-phase
conditions. The mobile phase consists of a non-polar alkane (e.g., n-hexane or heptane) and
an alcohol modifier (e.g., isopropanol or ethanol). The alcohol modifier plays a crucial role in
modulating retention and enantioselectivity by competing with the analyte for polar
interaction sites on the CSP. Furthermore, the addition of a small amount of a basic additive,
such as diethylamine (DEA), is critical.[10] DEA acts as a competing base to minimize
strong, non-enantioselective interactions between the basic piperidine nitrogen of paroxetine
and any residual acidic silanol groups on the silica support, thereby significantly improving
peak shape and resolution.

o Detection Wavelength: Paroxetine exhibits a strong UV absorbance maximum at
approximately 295 nm.[1][11][12] This wavelength provides excellent sensitivity for both the
main component and the enantiomeric impurity, making it ideal for quantification at low levels
as required by regulatory standards.

Experimental Protocol: Chiral Purity Determination

This protocol outlines the step-by-step procedure for the analysis of ent-Paroxetine
Hydrochloride.

Instrumentation and Materials

o HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a
column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
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e Chiral Column: Chiralpak® AD-H, 5 um, 250 x 4.6 mm (or equivalent amylose-based CSP).
e Chemicals:

o n-Hexane (HPLC Grade)

o Isopropanol (IPA) (HPLC Grade)

o Diethylamine (DEA) (Reagent Grade)
» Reference Standards:

o Paroxetine Hydrochloride CRS (e.g., USP Reference Standard)[2]

o ent-Paroxetine Hydrochloride (as available, for peak identification and method
development).

Chromatographic Conditions

Parameter Condition

Column Chiralpak® AD-H, 5 um, 250 x 4.6 mm

Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 :
0.1, viviv)

Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection Wavelength 295 nm

Injection Volume 10 pL

Run Time Approximately 20 minutes

Solution Preparation

e Diluent Preparation: Prepare the mobile phase (n-Hexane:IPA:DEA, 90:10:0.1) to be used as
the diluent.
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o Standard Stock Solution (Paroxetine): Accurately weigh about 10 mg of Paroxetine
Hydrochloride CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with the
diluent to obtain a concentration of approximately 1.0 mg/mL.

o System Suitability Solution (Spiked Standard): If ent-Paroxetine standard is available,
prepare a solution containing approximately 1.0 mg/mL of Paroxetine Hydrochloride and 0.01
mg/mL of ent-Paroxetine Hydrochloride in the diluent. If the enantiomer is not available, a
resolution solution can often be prepared using a sample known to contain the impurity or by
degrading a sample under specific conditions (e.g., base hydrolysis) that may induce partial
racemization.

o Test Solution: Accurately weigh about 10 mg of the Paroxetine Hydrochloride test sample
into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a
concentration of approximately 1.0 mg/mL.

Analytical Procedure Workflow

2. HPLC Analysis

3. Evaluation & Reporting
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Caption: Workflow for the chiral analysis of Paroxetine HCI.

System Suitability

Before sample analysis, inject the System Suitability Solution five or six times. The system is
deemed suitable for use if the following criteria are met:
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e Resolution: The resolution between the paroxetine and ent-paroxetine peaks is not less than
2.0.

» Tailing Factor: The tailing factor for the paroxetine peak is not more than 2.0.

e Precision: The relative standard deviation (%RSD) of the peak area for paroxetine from
replicate injections is not more than 2.0%.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose,
in accordance with ICH Q2(R2) guidelines.[6][13]

Validation Parameters and Acceptance Criteria
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Parameter Protocol Acceptance Criteria
Inject diluent, a solution of The method is specific if it
paroxetine, and a spiked resolves the ent-paroxetine

o solution containing ent- peak from the main paroxetine

Specificity ]
paroxetine. Assess for peak and any other
interference at the retention components. Baseline
time of the enantiomer. resolution (=2.0) is desired.
Prepare solutions of ent-
paroxetine at five
concentrations, typically from
the Limit of Quantitation (LOQ) ] o

) ) o Correlation coefficient (r2) =

Linearity to 150% of the specification

limit (e.g., if the limitis 0.1%,
range from 0.05% to 0.15% of
the nominal test

concentration).

0.999.

Limit of Detection (LOD) &
Limit of Quantitation (LOQ)

Determine based on the
signal-to-noise ratio (S/N) of a

series of dilute solutions.

LOD: S/N ratio of
approximately 3:1. LOQ: S/N
ratio of approximately 10:1.
The LOQ should be at or

below the reporting threshold.

Analyze a sample of
Paroxetine Hydrochloride

spiked with known amounts of

The mean recovery should be

Accuracy ent-paroxetine at three within 90.0% to 110.0% for
concentration levels (e.g., each level.
LOQ, 100%, and 150% of the
specification limit) in triplicate.

Precision Repeatability (Intra-assay): %RSD of the results should be

Analyze six separate
preparations of a sample
spiked with ent-paroxetine at
the specification limit on the
same day. Intermediate

Precision: Repeat the analysis

not more than 10.0%.
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on a different day with a
different analyst or on a

different instrument.

Deliberately vary critical

method parameters one at a The system suitability criteria
time (e.g., Flow Rate +0.1 (e.g., resolution) must be met
S mL/min, Column Temperature under all varied conditions,

+2°C, %IPA in mobile phase demonstrating the method's
+10%). Analyze a system reliability during normal use.
suitability solution under each [14]
condition.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust system
for the separation and quantification of ent-Paroxetine Hydrochloride. The use of a
polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase
ensures excellent resolution and peak shape. Proper validation of this method in accordance
with ICH guidelines will guarantee that it is fit for purpose in a quality control environment,
ensuring the stereoisomeric purity and, ultimately, the safety and efficacy of Paroxetine drug
products.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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